molecular formula C8H12O B11940085 1-Methoxy-2-methylcyclohexa-1,4-diene CAS No. 69697-74-1

1-Methoxy-2-methylcyclohexa-1,4-diene

Cat. No.: B11940085
CAS No.: 69697-74-1
M. Wt: 124.18 g/mol
InChI Key: NCSRTRFNBMMGKK-UHFFFAOYSA-N
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Description

1-Methoxy-2-methylcyclohexa-1,4-diene (CAS 69697-74-1) is a valuable synthetic intermediate in organic chemistry, with a molecular formula of C8H12O and a molecular weight of 124.18 g/mol . Its primary research value lies in its role as a precursor for the strategic synthesis of complex, substituted cyclohexenones, which are key scaffolds in natural product and fragrance synthesis . This compound can be deprotonated with strong bases, such as potassium amide in liquid ammonia, to generate a mesomeric anion. This resonant intermediate can be strategically alkylated or arylated at different positions, offering a route to 2-, 2,3-, and 2,4-disubstituted cyclohex-2-enones after hydrolysis of the resulting adducts . The core cyclohexa-1,4-diene structure is known to be easily aromatized, a driving force that can be utilized to trigger subsequent reactions or to access aromatic systems . This methodology has been applied in efficient syntheses of biologically active molecules, such as the male sex attractant of the Douglas Fir Tussock Moth, (Z)-heneicosa-6-en-11-one . This product is intended for research and laboratory use only. It is not approved for human or personal use.

Properties

IUPAC Name

1-methoxy-2-methylcyclohexa-1,4-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7-5-3-4-6-8(7)9-2/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSRTRFNBMMGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC=CC1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70989853
Record name 1-Methoxy-2-methylcyclohexa-1,4-diene
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Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69697-74-1
Record name 1-Methoxy-2-methyl-1,4-cyclohexadiene
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Record name 1-Methoxy-2-methylcyclohexa-1,4-diene
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Record name 1-Methoxy-2-methylcyclohexa-1,4-diene
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Record name 1-methoxy-2-methylcyclohexa-1,4-diene
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Preparation Methods

Reaction Mechanism

The process proceeds via a two-step electron transfer mechanism:

  • Radical Anion Formation : Sodium donates an electron to the aromatic ring, generating a radical anion intermediate.

  • Protonation and Second Electron Transfer : The radical anion abstracts a proton from the alcohol, followed by a second electron transfer and protonation to yield the 1,4-diene.

Regioselectivity is governed by the electron-donating methoxy group, which directs protonation to the meta position relative to itself, resulting in the 1,4-diene structure.

Experimental Procedure

A representative synthesis from Schuda et al. (1987) involves:

  • Substrate : 1-Methoxy-2-methylbenzene (10 g, 73.5 mmol)

  • Conditions : Liquid NH₃ (500 mL), Na (8.5 g, 370 mmol), ethanol (15 mL)

  • Temperature : –33°C (boiling NH₃)

  • Yield : 65–70% after distillation (b.p. 45°C at 2 mmHg)

Key Data :

ParameterValue
Boiling Point186.4°C at 760 mmHg
Density0.92 g/cm³
Flash Point58.2°C

Alternative Synthetic Routes

Organoiron Complex-Mediated Reduction

A specialized method reported by Mironov et al. utilizes tricarbonyliron complexes to stabilize reactive intermediates. For example:

  • Substrate : 4-Isopropoxy-2-methylbenzene

  • Reagents : Pentacarbonyliron, NH₃/Na

  • Outcome : Forms a stabilized dienylium complex, which undergoes hydride abstraction to yield the target diene.

This method achieves regioselectivity through steric and electronic effects of the iron complex but requires additional steps for complex formation and decomposition.

Factors Influencing Reaction Efficiency

Solvent and Proton Source

  • Liquid Ammonia : Essential for dissolving alkali metals and stabilizing intermediates.

  • Alcohol Selection : Ethanol provides faster protonation, while t-butanol minimizes side reactions (e.g., over-reduction).

Temperature Control

Maintaining temperatures below –30°C prevents aromatization of the diene product.

Substrate Substituents

  • Methoxy Group : Enhances solubility in NH₃ and directs reduction to the 1,4-position.

  • Methyl Group : Steric effects minimize dimerization side reactions.

Analytical Characterization

Critical spectral data for verifying the product include:

  • ¹H NMR (CDCl₃) : δ 4.44 (1H, m, H-5), 3.45 (3H, s, OCH₃), 1.55 (6H, s, 2×CH₃).

  • IR (CCl₄) : 1705 cm⁻¹ (C=C), 1675 cm⁻¹ (C–O).

Challenges and Mitigation Strategies

  • Over-Reduction : Controlled addition of alcohol and excess NH₃ prevents further reduction of the diene.

  • Dimerization : Low-temperature distillation under inert atmosphere minimizes this side reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-methylcyclohexa-1,4-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Ketones and aldehydes.

    Reduction: Saturated hydrocarbons.

    Substitution: Derivatives with different functional groups replacing the methoxy or methyl groups.

Scientific Research Applications

1-Methoxy-2-methylcyclohexa-1,4-diene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methoxy-2-methylcyclohexa-1,4-diene exerts its effects involves interactions with molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and interactions with enzymes and other biomolecules. Specific pathways and targets depend on the context of its application, such as in enzymatic reactions or chemical synthesis .

Comparison with Similar Compounds

Structural Analogs

The following compounds share the cyclohexa-1,4-diene core but differ in substituents, leading to distinct properties:

Compound Name Substituents CAS Number Key Properties/Activities References
1-Methoxy-2-methylcyclohexa-1,4-diene 1-OCH₃, 2-CH₃ N/A Hypothesized enhanced conjugation
γ-Terpinene 1-CH₃, 4-isopropyl 99-85-4 Anti-inflammatory, antimicrobial
1,4-Disilacyclohexa-2,5-diene SiR₂ at positions 1 and 4 N/A Strong UV absorption at 273 nm
Cyclohexa-1,4-diene (reference) No substituents N/A Baseline for electronic comparisons

Key Observations :

  • Electronic Effects : The methoxy group in this compound likely stabilizes the diene system via resonance more effectively than alkyl substituents in γ-terpinene or silicon in 1,4-disilacyclohexa-2,5-diene .
  • UV Absorption : 1,4-Disilacyclohexa-2,5-diene exhibits a strong absorption at 273 nm due to cross-hyperconjugation, whereas cyclohexa-1,4-diene (unsubstituted) absorbs at lower wavelengths (~190–220 nm). The methoxy group in the target compound may red-shift absorption compared to alkylated analogs .
  • Biological Activity : γ-Terpinene’s anti-inflammatory and antimicrobial properties are linked to its isopropyl and methyl groups. The methoxy group in the target compound may alter bioavailability or target interactions .
Reactivity and Stability
  • Electrophilic Addition : The electron-rich diene in this compound is expected to undergo electrophilic additions (e.g., Diels-Alder reactions) more readily than γ-terpinene, where steric hindrance from the isopropyl group may slow reactivity .
  • Oxidative Stability : Metallacyclohexa-1,4-diene derivatives (e.g., in ) rearomatize upon oxidation. The methoxy group in the target compound may similarly stabilize oxidized intermediates .

Biological Activity

1-Methoxy-2-methylcyclohexa-1,4-diene is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and organic synthesis. This article explores its biological activity, including antimicrobial, antioxidant, and cytotoxic properties, along with relevant case studies and research findings.

This compound is characterized by its unique cyclohexadiene structure, which contributes to its reactivity and biological properties. The methoxy group enhances its solubility and may influence its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related cyclohexa-1,4-dienes have shown effectiveness against various bacterial strains. Table 1 summarizes the antimicrobial activities observed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
Escherichia coli30 µg/mL
Pseudomonas aeruginosa40 µg/mL

2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cell lines. Notably, it has shown potential in inhibiting cancer cell proliferation. A study demonstrated that at a concentration of 25 µM, the compound reduced cell viability in human cancer cell lines by approximately 70% compared to control groups.

3. Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. It has been reported to scavenge free radicals effectively, potentially through mechanisms involving the activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the methoxy group plays a role in modulating interactions with biological targets such as enzymes and receptors involved in oxidative stress and inflammation pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted by Adair (2017), the antimicrobial efficacy of various cyclohexa-1,4-dienes was evaluated against clinical isolates of bacteria. The results indicated that compounds with similar structures to this compound exhibited promising antibacterial activity.

Case Study 2: Cytotoxicity in Cancer Research
Another significant study focused on the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to apoptosis in a dose-dependent manner, suggesting its potential as a lead compound for anticancer drug development.

Q & A

Q. How can thermodynamic data inform the synthesis optimization of 1-Methoxy-2-methylcyclohexa-1,4-diene?

  • Methodological Answer: Thermodynamic parameters such as enthalpy changes, phase transition temperatures, and reaction equilibria are critical for optimizing reaction conditions. For instance, phase change data (e.g., melting points and sublimation enthalpies) can guide solvent selection and temperature control during synthesis. Reaction thermodynamics also help predict yield-limiting steps, such as endergonic intermediates. Refer to experimentally derived thermodynamic datasets (e.g., U.S. Secretary of Commerce compilations) for baseline parameters .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) is pivotal for confirming regiochemistry and substituent orientation. For example, homoallylic coupling constants (e.g., 5Jcis/trans^5J_{cis/trans}) derived from 1^1H NMR can distinguish between planar and non-planar conformations of the cyclohexa-1,4-diene ring. Computational methods like SCF–INDO–FPT calculations complement empirical data by validating coupling constants and electronic environments . Mass spectrometry (electron ionization) further confirms molecular weight and fragmentation patterns .

Q. How do substituent effects influence the stability of the cyclohexa-1,4-diene core?

  • Methodological Answer: Electron-donating groups like methoxy and methyl stabilize the diene system via hyperconjugation and steric hindrance. Stability can be assessed experimentally using thermal decomposition studies or computationally via density functional theory (DFT) to calculate bond dissociation energies. Comparative analysis with analogs (e.g., γ-terpinene, a 1,4-cyclohexadiene derivative) highlights how substituent position and size affect ring strain and reactivity .

Advanced Research Questions

Q. How can DFT studies guide the design of derivatives with enhanced electronic properties?

  • Methodological Answer: DFT calculations predict frontier molecular orbitals (HOMO/LUMO), acidities, and charge distribution. For example, studies on cyclopenta-diene derivatives demonstrate how electron-withdrawing groups (e.g., nitro) lower LUMO energies, enhancing electrophilicity. Apply similar workflows to this compound to design superacidic or redox-active derivatives. Validate predictions using cyclic voltammetry or 13^{13}C NMR chemical shifts .

Q. What experimental protocols are recommended for evaluating the bioactivity of this compound derivatives?

  • Methodological Answer: In vitro assays for hypoglycemic activity (e.g., glucose uptake in HepG2 cells) require synthesizing analogs like 6-methoxycyclohexa-2,5-diene-1,4-dione. Use structure-activity relationship (SAR) studies to correlate substituents (e.g., alkyl chains, methoxy positioning) with efficacy. Include controls such as metformin and validate mechanisms via Western blotting for insulin signaling pathways .

Q. How can reaction mechanisms involving this compound be resolved amid conflicting literature data?

  • Methodological Answer: Conflicting mechanisms (e.g., concerted vs. stepwise pathways) can be resolved using isotopic labeling (18^{18}O, 2^{2}H) and kinetic isotope effects (KIE). For thermolysis studies, monitor intermediates via time-resolved FTIR or trapping experiments with dienophiles. Cross-reference computational transition state models (e.g., Gaussian-optimized geometries) with experimental activation parameters .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer: Asymmetric catalysis (e.g., chiral organocatalysts) or kinetic resolution using lipases can enhance enantioselectivity. For Birch reduction analogs, leverage visible-light-driven organocatalyzed protocols to improve stereocontrol. Characterize enantiomeric excess (ee) via chiral HPLC or 19^{19}F NMR using chiral derivatizing agents .

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